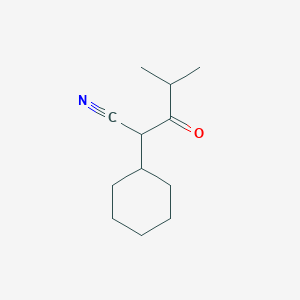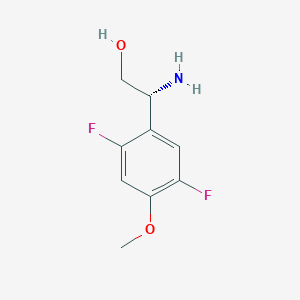
(R)-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol may involve:
Large-Scale Reduction: Utilizing hydrogenation processes with catalysts such as palladium on carbon.
Continuous Flow Amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.
Automated Chiral Resolution: Using automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-Amino-2-(2,5-difluoro-4-methoxyphenyl)acetone.
Reduction: 2-Alkylamino-2-(2,5-difluoro-4-methoxyphenyl)ethanol.
Substitution: 2-Amino-2-(2,5-difluoro-4-alkylthio/methoxyphenyl)ethanol.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chiral Building Block: Employed as a chiral building block in asymmetric synthesis.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Ligands: Studied as a ligand for various biological receptors.
Medicine
Drug Development: Explored for its potential in the development of new therapeutic agents.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in drug metabolism studies.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to inhibition or activation of the target. The fluorine atoms enhance the compound’s stability and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol: The racemic mixture of the compound.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)propanol: A similar compound with an additional methyl group.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)butanol: A similar compound with an additional ethyl group.
Uniqueness
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. The presence of fluorine atoms also enhances its stability and reactivity compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C9H11F2NO2 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-6(10)5(2-7(9)11)8(12)4-13/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
Clé InChI |
SJASNEVRMVMJNZ-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)F)[C@H](CO)N)F |
SMILES canonique |
COC1=C(C=C(C(=C1)F)C(CO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


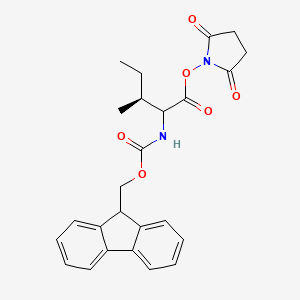
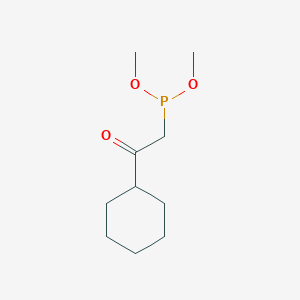



![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
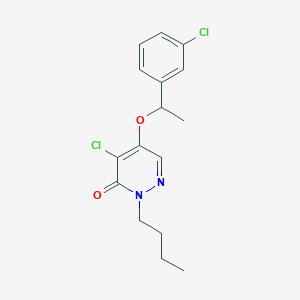
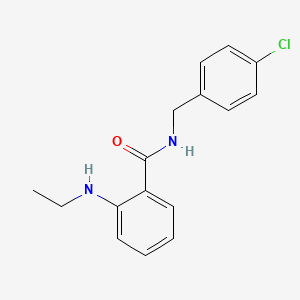
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
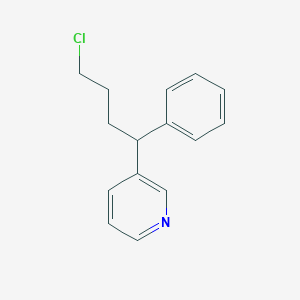
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
